molecular formula C14H10Cl2O3 B1335356 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid CAS No. 62176-32-3

5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid

Cat. No.: B1335356
CAS No.: 62176-32-3
M. Wt: 297.1 g/mol
InChI Key: IDNZPYQKMSEJAY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Comparison with Similar Compounds

Comparison:

Biological Activity

5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid is a compound of significant interest in biochemical and pharmacological research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H10Cl2O3
  • Molecular Weight : 297.14 g/mol
  • CAS Number : 52803-76-6

The compound features a chloro group and a benzyloxy moiety, which may influence its reactivity and interactions with biological targets.

This compound exhibits various mechanisms of action that contribute to its biological effects:

  • Enzyme Interaction : The compound can interact with enzymes, potentially inhibiting or activating their functions by binding to active sites or allosteric sites. This interaction may alter enzyme conformation and activity.
  • Cell Signaling Modulation : It has been shown to influence cellular signaling pathways, affecting gene expression and cellular metabolism. This modulation can lead to changes in cell function and responses.

Biological Activities

The biological activities of this compound include:

  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against various pathogens, suggesting that this compound may also possess such properties. Preliminary studies indicate potential efficacy against bacteria and fungi.
  • Anti-inflammatory Effects : The compound's structure suggests it may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. This inhibition could lead to reduced production of pro-inflammatory mediators .
  • Analgesic Activity : Research indicates that derivatives of this compound may exhibit analgesic properties through mechanisms similar to non-steroidal anti-inflammatory drugs (NSAIDs), potentially reducing pain perception by modulating nociceptive pathways .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound:

ParameterValue
Maximum Plasma Concentration (CmaxC_{max})0.57 ± 0.02 μg/mL
Time to Maximum Concentration (TmaxT_{max})28.9 ± 1.1 min
Total Systemic Exposure (AUC)66.3 ± 1.0 μg·min/mL
Elimination Half-life (Tel12T_{el}\frac{1}{2})39.4 ± 3.9 min

These parameters indicate a moderate absorption profile with a relatively long elimination half-life, suggesting sustained activity over time .

Case Studies and Research Findings

  • In Vivo Studies : In a study assessing the anti-inflammatory effects of similar compounds, researchers found that administration led to significant reductions in inflammatory markers in animal models. The compounds exhibited a favorable safety profile with minimal toxicity observed at therapeutic doses .
  • Protein Interaction Studies : Research has demonstrated that compounds structurally related to this compound can effectively bind to proteins involved in metabolic pathways, influencing their activity and potentially leading to novel therapeutic applications.
  • Comparative Analyses : Comparative studies with other benzyloxy derivatives have shown that the presence of additional halogen groups can enhance biological activity through increased lipophilicity and improved binding affinity to target biomolecules.

Properties

IUPAC Name

5-chloro-2-[(2-chlorophenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3/c15-10-5-6-13(11(7-10)14(17)18)19-8-9-3-1-2-4-12(9)16/h1-7H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNZPYQKMSEJAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404715
Record name 5-chloro-2-[(2-chlorobenzyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62176-32-3
Record name 5-chloro-2-[(2-chlorobenzyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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